N,N'-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide
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Overview
Description
N,N’-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound with the molecular formula C22H20N2O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide typically involves the reaction of 3-methoxyaniline with 5-nitroisophthaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N’-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-methoxyphenyl)-terephthalamide
- N,N’-bis(2-methoxyphenyl)-terephthalamide
- N,N’-bis(3,4-dichlorophenyl)-terephthalamide
Uniqueness
N,N’-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H19N3O6 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-N,3-N-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H19N3O6/c1-30-19-7-3-5-16(12-19)23-21(26)14-9-15(11-18(10-14)25(28)29)22(27)24-17-6-4-8-20(13-17)31-2/h3-13H,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
SRECJOMJMCQZRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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